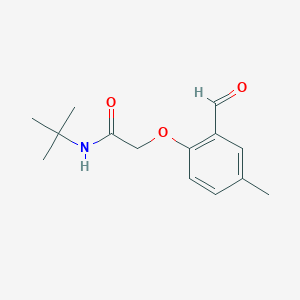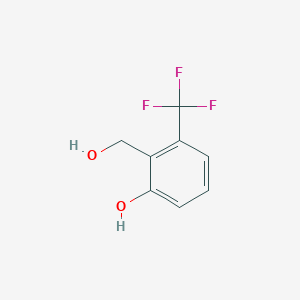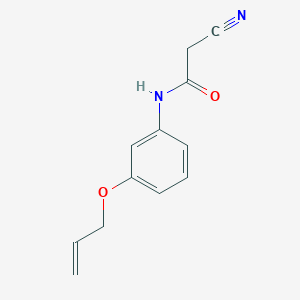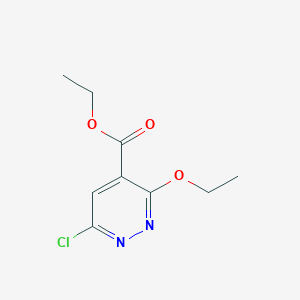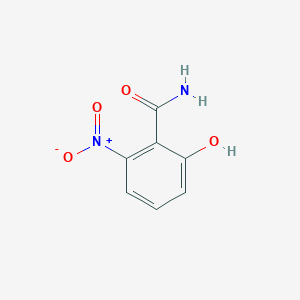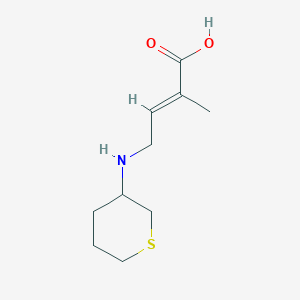
2-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid is an organic compound that features a unique combination of a thiopyran ring and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors, such as 3,3’-thiodipropanoates, using intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride.
Amino Acid Derivative Formation: The amino group is introduced by reacting the thiopyran derivative with an appropriate amine under controlled conditions.
Industrial Production Methods:
Types of Reactions:
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation.
Reduction: Lithium aluminum hydride for thiol formation.
Substitution: Halogenating agents for amino group substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, especially those containing sulfur and nitrogen heterocycles.
Biological Studies: The compound can be used to study the effects of sulfur-containing heterocycles on biological systems.
Mechanism of Action
Comparison with Similar Compounds
Tetrahydro-4H-thiopyran-4-ones: These compounds share the thiopyran ring structure and have applications in synthesizing stable free radicals and other biologically active molecules.
4-Hydroxy-2-quinolones: These compounds have similar biological activities and are used in drug development.
Uniqueness: 2-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid is unique due to its combination of a thiopyran ring and an amino acid derivative, which provides a distinct set of chemical and biological properties not commonly found in other compounds .
Properties
Molecular Formula |
C10H17NO2S |
|---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
(E)-2-methyl-4-(thian-3-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C10H17NO2S/c1-8(10(12)13)4-5-11-9-3-2-6-14-7-9/h4,9,11H,2-3,5-7H2,1H3,(H,12,13)/b8-4+ |
InChI Key |
LHQYXHSOWPDJTD-XBXARRHUSA-N |
Isomeric SMILES |
C/C(=C\CNC1CCCSC1)/C(=O)O |
Canonical SMILES |
CC(=CCNC1CCCSC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


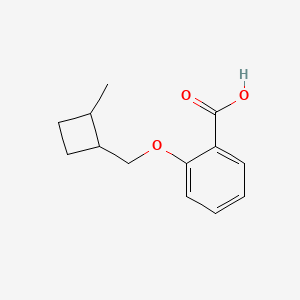
![rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B15231358.png)
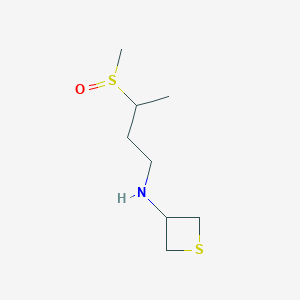
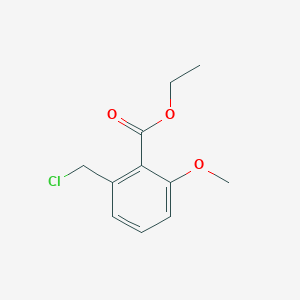
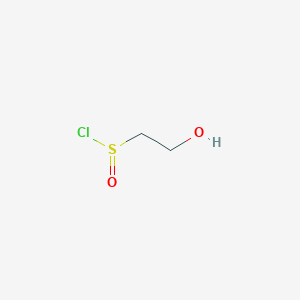
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)
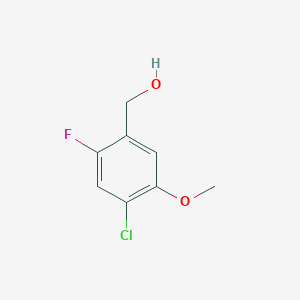
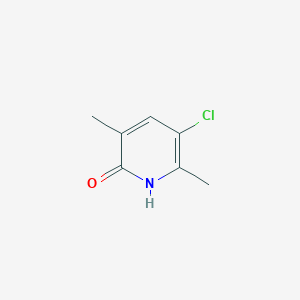
![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)
